N-(2-Aminoethyl)thiophene-2-sulfonamide
CAS No.:
Cat. No.: VC17712495
Molecular Formula: C6H10N2O2S2
Molecular Weight: 206.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2O2S2 |
|---|---|
| Molecular Weight | 206.3 g/mol |
| IUPAC Name | N-(2-aminoethyl)thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C6H10N2O2S2/c7-3-4-8-12(9,10)6-2-1-5-11-6/h1-2,5,8H,3-4,7H2 |
| Standard InChI Key | JUZXTVXXQHTAFJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)S(=O)(=O)NCCN |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(2-Aminoethyl)thiophene-2-sulfonamide consists of a thiophene heterocycle (C4H4S) functionalized with a sulfonamide group (-SO2NH-) at the 2-position. The sulfonamide nitrogen is further substituted with a 2-aminoethyl group (-CH2CH2NH2), distinguishing it from simpler sulfonamides. This configuration introduces both hydrophilic (sulfonamide, amino) and hydrophobic (thiophene) domains, influencing its solubility and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H10N2O2S2 | |
| Molecular Weight (g/mol) | 206.286 | |
| Exact Mass | 206.018 | |
| PSA (Ų) | 122.80 | |
| LogP | 2.378 |
The compound’s polar surface area (PSA) of 122.80 Ų suggests moderate membrane permeability, while its LogP value of 2.378 indicates balanced lipophilicity, suitable for drug-like molecules .
Spectroscopic Characterization
While direct spectral data for N-(2-aminoethyl)thiophene-2-sulfonamide is unavailable, analogous sulfonamides exhibit distinct NMR signatures:
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1H NMR: Thiophene protons resonate at δ 6.75–7.31 ppm as doublets (J = 4.6 Hz) .
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13C NMR: Sulfonamide carbons appear at δ 125–140 ppm, while thiophene carbons range from δ 110–135 ppm .
Mass spectrometry typically shows a molecular ion peak at m/z 206.018 (calculated for C6H10N2O2S2) .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of N-(2-aminoethyl)thiophene-2-sulfonamide derivatives often involves multi-step strategies:
Sulfonylation of Thiophene Precursors
A common approach begins with thiophene-2-sulfonyl chloride, which undergoes nucleophilic substitution with 2-aminoethylamine. This reaction is typically conducted in dichloromethane or THF under basic conditions (e.g., Na2CO3) to deprotonate the amine and drive the reaction :
Yields for such reactions range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .
Enantioselective Modifications
Patent US5470973A describes enantioselective reductions using chiral catalysts like (+)-B-chlorodiisopinocampheylborane [(+)-DIP-Cl] to produce optically pure intermediates . For example:
This method achieves enantiomeric excess (ee) >90% at 30°C, offering cost advantages over stoichiometric reagents .
Biological Activities and Mechanisms
Carbonic Anhydrase Inhibition
Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes regulating pH and ion transport. Molecular docking studies suggest that the thiophene ring and sulfonamide group in N-(2-aminoethyl)thiophene-2-sulfonamide coordinate with CA’s zinc ion, while the aminoethyl tail occupies hydrophobic pockets . Comparative data for analogous compounds show IC50 values of 10–100 nM against CA-II, a target in glaucoma therapy .
Pharmacological Applications
Ophthalmic Therapeutics
By inhibiting CA-II in the ciliary body, this compound could reduce aqueous humor production, lowering intraocular pressure in glaucoma. Preclinical models of sulfonamide derivatives show 20–30% IOP reduction over 6 hours post-administration .
Antimicrobial Adjuvants
While antimicrobial efficacy is limited (% inhibition <50% at 300 μg/mL) , the aminoethyl group may improve biofilm penetration, potentiating antibiotics like ciprofloxacin in resistant strains.
Challenges and Future Directions
Synthetic Scalability
Current routes require expensive chiral catalysts and low-temperature conditions. Flow chemistry and immobilized enzymes could enhance throughput and reduce costs .
Toxicity Profiling
Preliminary studies on related sulfonamides indicate nephrotoxicity risks at high doses (>100 mg/kg). Structural modifications, such as PEGylation, may improve safety margins .
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